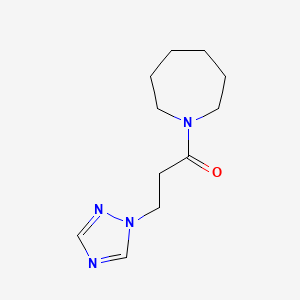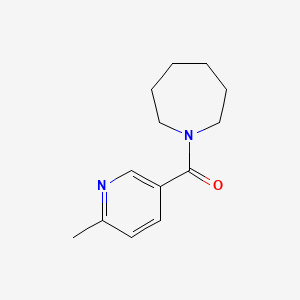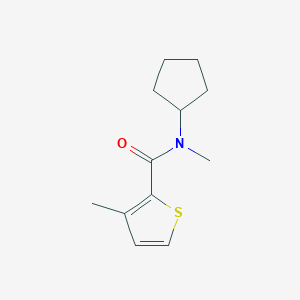
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors. In addition, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and effective inhibitor of this enzyme. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is also interest in the development of this compound analogs that may have improved pharmacological properties compared to the parent compound.
Synthesemethoden
The synthesis of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-methylcyclopentanecarbonylcyclopropane. The final step involves the reaction of N-methylcyclopentanecarbonylcyclopropane with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound has a high affinity for GABA aminotransferase and can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-17(14-4-2-3-5-14)15(19)13-8-10-18(11-9-13)16(20)12-6-7-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUVUAFXLKDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
